(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Overview
Description
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is an important organic intermediate used primarily in organic synthesis reactions. Its chemical structure contains an imidazolidinone ring and a carboxyl group, which confer unique reactivity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthetic method for (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves the reaction of benzylamine with a dicarboxylic acid. The process typically includes a series of steps such as condensation, cyclization, and oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The imidazolidinone ring and carboxyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The imidazolidinone ring and carboxyl group play key roles in binding to enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-2,5-dioxoimidazolidin-4-yl)propionic acid
- (1-Benzyl-2,5-dioxoimidazolidin-4-yl)butyric acid
Uniqueness
Compared to similar compounds, (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the imidazolidinone ring and carboxyl group allows for versatile chemical transformations and interactions .
Properties
IUPAC Name |
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYNQKIQVLGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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